2-Chlorobenzo[d]thiazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H,9H2 |
InChI Key |
QMBCIAHVWMFOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Chlorobenzo D Thiazol 4 Amine
Reactivity Profile of the Aminobenzothiazole Core
The aminobenzothiazole core of the title compound is a key determinant of its chemical behavior. The interplay between the amino group and the benzothiazole (B30560) ring system dictates its reactivity in various chemical transformations.
Nucleophilic Characteristics of the Amino Functionality
The amino group at the C-4 position of 2-Chlorobenzo[d]thiazol-4-amine imparts nucleophilic character to the molecule. Amines are recognized as chemical bases that can neutralize acids in exothermic reactions. noaa.gov The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions with electrophilic species. The nucleophilicity of aminothiazole derivatives has been systematically studied, and they are known to react with strong electrophiles. cu.edu.egresearchgate.net The amino functionality in 2-aminobenzothiazole (B30445) derivatives is well-positioned to react with electrophiles, leading to the formation of a variety of fused heterocyclic compounds. nih.gov This reactivity is fundamental to the derivatization of the molecule. For instance, the amino group can undergo acylation and sulfonylation reactions. nih.gov
The nucleophilic character of the amino group is influenced by the electronic properties of the benzothiazole ring. The thiazole (B1198619) ring itself is electron-withdrawing, which can modulate the nucleophilicity of the attached amino group. wikipedia.org Despite this, the amino group remains a reactive site for nucleophilic attack. Studies on related 2-aminobenzothiazole compounds show that the NH2 and endocyclic nitrogen groups are key sites for reactions with electrophilic reagents. nih.gov
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
Electrophilic aromatic substitution (EAS) is a significant reaction pathway for benzothiazole derivatives. wisdomlib.org This type of reaction involves the replacement of an atom or group on the aromatic ring with an electrophile. wisdomlib.org The reaction proceeds through a two-step mechanism, initiated by the attack of the aromatic ring on the electrophile, which is the rate-determining step as it disrupts aromaticity. masterorganicchemistry.com The subsequent deprotonation restores the aromatic system. masterorganicchemistry.com
The position of electrophilic attack on the benzothiazole ring is directed by the existing substituents. The amino group is a powerful activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The fused thiazole ring also influences the regioselectivity of the substitution. Research on the bromination of aminobenzothiazoles provides insight into the electrophilic substitution patterns in this class of compounds. rsc.org The inherent reactivity of the benzothiazole core allows for functionalization on the benzene (B151609) ring portion of the molecule. nih.gov
Transformations Involving the Chlorine Substituent
The chlorine atom at the C-2 position is a key handle for a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2
The chlorine atom on the electron-deficient benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of the halide by a nucleophile. wikipedia.org The presence of the electron-withdrawing thiazole ring system activates the C-2 position for nucleophilic attack. pressbooks.pub
The SNAr mechanism is a two-step process involving the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride). pressbooks.publibretexts.org The rate of this reaction is influenced by the nucleophilicity of the attacking reagent and the presence of electron-withdrawing groups on the aromatic ring. libretexts.org A variety of nucleophiles, including amines and alkoxides, can displace the chlorine atom. libretexts.orgacs.org For example, 2-chlorobenzothiazoles react with primary amines under transition-metal-free and solvent-free conditions to yield 2-aminobenzothiazoles. acs.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Reactant | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Basic solution in water wikipedia.org |
| 2-Chlorobenzothiazole (B146242) | Primary Amines | N-substituted-2-aminobenzothiazoles | Transition-metal-free, solvent-free acs.org |
Cross-Coupling Reactions at the Halogenated Position
The C-Cl bond in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used in organic synthesis. nih.gov
Reactions such as the Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, can be employed to introduce new aryl or vinyl groups at the C-2 position. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of 2-substituted benzothiazoles. rsc.org These methods often offer high efficiency and functional group tolerance. rsc.orgrsc.org For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling has been used to connect benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.org
Derivatization and Functionalization of the Benzothiazole Scaffold
The dual reactivity of the amino group and the chlorine substituent, coupled with the potential for electrophilic substitution on the ring, makes this compound a versatile scaffold for the synthesis of a wide array of derivatives.
The amino group can be readily acylated or can react with various electrophiles to introduce new functionalities. nih.govnih.govpreprints.org For example, reaction with 4-chlorobutanoyl chloride leads to N-acylation. preprints.org The chlorine atom at the C-2 position can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions to build molecular complexity. acs.orgwpmucdn.com This allows for the synthesis of diverse libraries of 2-substituted aminobenzothiazoles.
Furthermore, the benzothiazole core itself can be functionalized. The synthesis of derivatives with substituents on the benzene ring is often achieved from appropriately substituted precursors. nih.gov The combination of these different reaction pathways provides a rich platform for the chemical modification of this compound, leading to compounds with a broad spectrum of potential applications.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminobenzothiazole |
| 2,4-Dinitrochlorobenzene |
| 2,4-Dinitrophenol |
| Aniline (B41778) |
Synthesis of Schiff Bases from the Amino Group
The primary amino group (-NH₂) at the C4 position of the benzothiazole ring is a key functional group for derivatization. One of the most fundamental transformations it can undergo is condensation with aldehydes or ketones to form Schiff bases, also known as imines (-N=CH-). This reaction typically proceeds under acid catalysis. niscpr.res.in The catalyst activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the amino group of the benzothiazole. niscpr.res.in Subsequent dehydration yields the final Schiff base product. niscpr.res.inmedwinpublishers.com
The synthesis involves reacting 2-aminobenzothiazole derivatives with various aromatic aldehydes. medwinpublishers.commedwinpublishers.com For instance, the condensation of 4,6-difluoro-2-aminobenzothiazole with aldehydes like 4-chlorobenzaldehyde (B46862) and 4-nitrobenzaldehyde (B150856) in an alcoholic medium with a catalytic amount of glacial acetic acid has been shown to produce the corresponding Schiff bases in good yields. medwinpublishers.com The formation of the imine bond is confirmed spectroscopically by the appearance of a characteristic absorption band for the azomethine group (-C=N) in the IR spectrum and the disappearance of the amine and carbonyl signals. medwinpublishers.com
Table 1: Examples of Schiff Base Synthesis with 2-Aminobenzothiazole Derivatives
| 2-Aminobenzothiazole Reactant | Aldehyde/Ketone Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4,6-difluoro-2-amino benzothiazole | 4-chlorobenzaldehyde | Glacial acetic acid / Alcoholic medium | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | medwinpublishers.commedwinpublishers.com |
| 4,6-difluoro-2-amino benzothiazole | 4-nitrobenzaldehyde | Glacial acetic acid / Alcoholic medium | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | medwinpublishers.commedwinpublishers.com |
| 2-amino benzo[d]thiazole | 2-chloro-8-methylquinoline-4-carbaldehyde | Mo-Al₂O₃ composite / p-toluene sulphonic acid | N-(benzo[d]thiazol-2-yl)-1-(2-chloro-8-methylquinolin-4-yl) methanimine | niscpr.res.in |
| Substituted 2-aminobenzothiazole | N-(4-acetylphenyl)-2-chloroacetamide derivative | Acetic acid / Fused sodium acetate | N-(4-(1-(benzo[d]thiazol-2-ylimino)ethyl)phenyl) acetamide (B32628) derivatives | scispace.com |
Formation of Hydrazide Derivatives
The amino group of the benzothiazole can be converted into a hydrazinyl moiety, which serves as a precursor for hydrazide and hydrazone derivatives. A common method involves the reaction of a 2-aminobenzothiazole with hydrazine (B178648) hydrate (B1144303). niscpr.res.in For example, refluxing 7-methylbenzo[d]thiazol-2-amine (B85021) with an excess of hydrazine hydrate in ethylene (B1197577) glycol, using concentrated HCl as a catalyst, yields 2-hydrazinyl-7-methylbenzo[d]thiazole. nih.gov This hydrazinyl intermediate can then be reacted with various aldehydes to form hydrazones, a class of compounds similar to Schiff bases but with a C=N-N linkage. nih.gov The formation of hydrazones is confirmed by the presence of an imine group (-N=CH-) absorption band in IR spectra and a characteristic singlet peak in ¹H NMR spectra. nih.gov
An alternative pathway to hydrazide derivatives involves a multi-step sequence. First, the 2-aminobenzothiazole is acylated with a reagent like chloroacetyl chloride to form an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. researchgate.net This intermediate is then treated with hydrazine hydrate to substitute the chlorine atom and form a hydrazinylacetamide derivative. researchgate.net This product can be further reacted, for instance with 4,7-dichloroquinoline, to generate more complex molecules. researchgate.net
Another approach involves the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide. tandfonline.com This is achieved by reacting a 2-aminobenzothiazole derivative with ethyl chloroacetate, followed by treatment with hydrazine hydrate. tandfonline.com The resulting carboxamide can be used as a building block for synthesizing heterocyclic systems like 1,3,4-oxadiazoles. tandfonline.com
Table 2: Synthesis of Hydrazide/Hydrazone Derivatives from 2-Aminobenzothiazoles
| Starting Material | Reagents | Key Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| 7-Methylbenzo[d]thiazol-2-amine | 1) Hydrazine hydrate, HCl, Ethylene glycol; 2) Various aldehydes, Glacial acetic acid | 2-Hydrazinyl-7-methylbenzo[d]thiazole | Benzo[d]thiazole-hydrazones | nih.gov |
| 2-Aminobenzothiazole | 1) Chloroacetyl chloride; 2) Hydrazine hydrate; 3) 4,7-dichloroquinoline | N-(Benzothiazol-2-yl)-2-hydrazinylacetamide | N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide | researchgate.net |
| N-(6-chlorobenzo[d]thiazol-2-yl)cyanamide | 1) Ethyl chloroacetate, NaOH; 2) Hydrazine hydrate | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide | Hydrazine carboxamide | tandfonline.com |
| Benzo[d]thiazol-2-amines | Hydrazine hydrate, Water, HCl | Not applicable | 2-Hydrazinylbenzo[d]thiazoles | niscpr.res.in |
Cycloaddition Reactions (e.g., Click Chemistry with Azido Intermediates)
While direct examples involving this compound are not prevalent, the primary amino group can be readily converted into an azide (B81097) (-N₃) group. This transformation opens the door to powerful cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsigmaaldrich.com The conversion of an aromatic amine to an azide can be achieved through diazotization followed by substitution with an azide source, such as sodium azide.
Once the azido-benzothiazole intermediate is formed, it can undergo a [3+2] cycloaddition reaction with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This reaction is highly efficient, modular, and forms products in high yields under mild conditions, often in aqueous environments. organic-chemistry.org Ruthenium catalysts can also be used, which notably lead to the formation of 1,5-disubstituted triazoles, in contrast to the 1,4-disubstituted products from copper catalysis. organic-chemistry.org Another variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst and uses strained cyclooctynes, making it suitable for biological applications. nih.govnih.gov The resulting triazole ring is a valuable pharmacophore that can participate in hydrogen bonding. nih.gov
Table 3: Conceptual Pathway for Click Chemistry with this compound
| Step | Reaction | Reactants | Product | Reference Principle |
|---|---|---|---|---|
| 1 | Azide Formation | This compound, NaNO₂, HCl, then NaN₃ | 4-Azido-2-chlorobenzo[d]thiazole | sigmaaldrich.com |
| 2a | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 4-Azido-2-chlorobenzo[d]thiazole, Terminal Alkyne, Cu(I) source | 1,4-Disubstituted 1,2,3-triazole derivative | nih.govorganic-chemistry.org |
| 2b | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 4-Azido-2-chlorobenzo[d]thiazole, Cyclooctyne derivative | Triazole derivative | nih.gov |
Acylation and Alkylation Reactions
The nucleophilic amino group of this compound is reactive towards acylation and alkylation agents.
Acylation involves the reaction with acylating agents like acyl chlorides or acid anhydrides to form amides. For example, reacting 2-aminobenzothiazole with chloroacetyl chloride introduces an N-acetyl chloride group. researchgate.net However, direct acylation of similar structures like 2-amino-4-chlorothiazole (B36688) can be challenging, sometimes leading to complex reaction mixtures and low yields of the desired product. nih.gov A more successful strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The Boc-protected amine can be acylated cleanly, followed by a mild deprotection step to afford the final acylated product in good yield. nih.gov In some cases, bis-acylation can occur, where two acyl groups are added. nih.gov
Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This is typically achieved by reacting the amine with alkyl halides. The reactivity would be analogous to other amino-heterocycles.
Table 4: Acylation of Aminothiazole Derivatives
| Reactant | Acylating Agent | Conditions | Product | Observation | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-chlorothiazole | O-acetylsalicyloyl chloride | THF, Et₃N | Desired thiazolide | Slow, complex reaction, low yield (19%) | nih.gov |
| Boc-protected 2-amino-4-halothiazole | Various acylating agents | 1) Acylation; 2) Mild deprotection (e.g., TFA) | Desired thiazolides | Clean reaction, good yields | nih.gov |
| 2-Aminobenzothiazole | Chloroacetyl chloride | Stirring in an appropriate solvent | N-(Benzothiazol-2-yl)-2-chloroacetamide | Forms an intermediate for further synthesis | researchgate.net |
Tautomeric Equilibria and Intramolecular Rearrangements within Related Benzothiazoles
Tautomerism is a form of isomerism involving the migration of a proton, resulting in a dynamic equilibrium between two or more interconvertible structures called tautomers. nih.govencyclopedia.pub In the context of benzothiazole derivatives, particularly those with substituents at the 2-position, amine-imine and thione-thiol tautomerism are significant phenomena. researchgate.netnih.gov
For 2-mercaptobenzothiazole (B37678) (MBT), theoretical calculations and experimental work show that the thione tautomer (containing a C=S bond and an N-H bond) is generally more stable than the thiol tautomer (with a C-S-H bond and a C=N bond). researchgate.netnih.govccsenet.org This equilibrium can be studied using techniques like ¹³C-NMR spectroscopy, where the observed chemical shifts can indicate the predominant form or the rate of exchange between tautomers. nih.gov In some cases, the equilibrium can be slow enough at low temperatures or in polar solvents to observe signals for individual tautomers. nih.gov
For amino-substituted benzothiazoles, an analogous amine-imine tautomerism exists. The amine form, with an exocyclic amino group (-NH₂), can be in equilibrium with the imine form, where the proton has migrated to the ring nitrogen, creating an exocyclic imine (=NH) and an endocyclic N-H bond. Computational studies on related systems have suggested that the amine tautomer is generally more stable than the imine counterpart. researchgate.net
Intramolecular rearrangements, such as the Smiles rearrangement, have also been observed in the synthesis of N-substituted 2-aminobenzoxazoles, a related class of heterocycles. nih.govresearchgate.net This type of rearrangement involves the intramolecular nucleophilic substitution of an activated aromatic ring. While not directly documented for this compound, the potential for such rearrangements exists in its derivatives under specific reaction conditions, particularly when suitable activating and nucleophilic groups are present within the same molecule. nih.gov
Table 5: Tautomeric Forms in Benzothiazole Derivatives
| Compound Type | Tautomeric Equilibrium | More Stable Form (General Finding) | Key Study Method | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole (MBT) | Thione ⇌ Thiol | Thione | Theoretical calculations (B3LYP), Vibrational spectra | researchgate.netnih.govccsenet.org |
| Benzimidazoles (Related System) | Annular tautomerism (proton transfer between N1 and N3) | Depends on solvent and temperature | ¹³C-NMR Spectroscopy | nih.govencyclopedia.pub |
| 2-Aminobenzothiazoles | Amine ⇌ Imine | Amine (predicted) | Theoretical studies | researchgate.net |
Structure Reactivity Relationship Srr Studies of Chlorinated Aminobenzothiazole Scaffolds
Influence of Halogen Substitution Pattern on Chemical Reactivity
The presence and position of a halogen substituent on the benzothiazole (B30560) ring profoundly impact the molecule's electronic properties and, consequently, its chemical reactivity. Halogens, being electronegative, exert a significant inductive electron-withdrawing effect (-I), which can be modulated by their resonance effect (+R), although the inductive effect is generally dominant for chlorine.
The reactivity of the benzothiazole core is influenced by the position of the chlorine atom. For instance, electron-withdrawing groups such as chlorine on the benzothiazole ring have been found to enhance the biological activity of some derivatives, suggesting an alteration of the molecule's interaction with biological targets. nih.gov The position of the chlorine atom dictates the extent of electron withdrawal from different parts of the molecule, thereby affecting the nucleophilicity and electrophilicity of various sites.
In electrophilic substitution reactions, the chlorine atom's deactivating effect can influence the regioselectivity of the reaction. For example, in the bromination of aminobenzothiazoles, the position of the existing substituents will direct the incoming electrophile. rsc.org While specific studies on the halogenation of 2-Chlorobenzo[d]thiazol-4-amine are not extensively documented, it can be inferred from general principles of electrophilic aromatic substitution that the chlorine at the 2-position and the amine at the 4-position will have competing directing effects.
The electron-withdrawing nature of the chlorine atom at the 2-position of the thiazole (B1198619) ring makes this position less susceptible to nucleophilic attack unless the nucleophile is particularly strong. Conversely, it can activate other positions on the benzene (B151609) ring for nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the leaving group.
Table 1: Predicted Influence of Chlorine Substitution on the Reactivity of the Benzothiazole Ring
| Position of Chlorine | Inductive Effect (-I) | Resonance Effect (+R) | Predicted Impact on Reactivity |
| 2-position | Strong | Weak | Decreases nucleophilicity of the thiazole ring; may activate the benzene ring to nucleophilic attack. |
| 4-position | Strong | Weak | Deactivates the benzene ring towards electrophilic substitution; influences the regioselectivity of incoming groups. |
| 6-position | Moderate | Weak | Deactivates the benzene ring towards electrophilic substitution; enhances antifungal activity in some derivatives. nih.gov |
Impact of Amine Position on Reaction Outcomes and Selectivity
The position of the amine group on the benzothiazole scaffold is a critical determinant of reaction outcomes and selectivity, primarily due to its strong electron-donating nature through resonance (+R effect) and its nucleophilic character. The interplay between the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring governs the regioselectivity of many reactions. dntb.gov.ua
In 2-aminobenzothiazoles, the exocyclic amino group and the endocyclic nitrogen form an amidine system, which can lead to different reaction pathways depending on the conditions. nih.gov Studies on the reaction of 2-aminobenzothiazoles with various electrophiles have shown that the initial attack can occur at either the exocyclic amino group or the endocyclic nitrogen. The regioselectivity is often controlled by the reaction medium; in acidic conditions, the endocyclic nitrogen is typically more reactive, while in neutral or basic media, the exocyclic amino group is the preferred site of attack. dntb.gov.ua
For this compound, the amine group is on the benzene ring. This positioning significantly alters the reactivity compared to the 2-amino isomer. The 4-amino group strongly activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 5 and 7). This activating effect will compete with the deactivating effect of the thiazole ring and the 2-chloro substituent.
The nucleophilicity of the 4-amino group makes it a primary site for reactions such as acylation, alkylation, and diazotization. The outcomes of these reactions will be influenced by the steric hindrance and electronic effects of the adjacent thiazole ring and the chlorine atom.
Table 2: Comparison of Reactivity Based on Amine Group Position
| Amine Position | Key Structural Feature | Predicted Reactivity and Selectivity |
| 2-amino | Amidine system | Dual reactivity at exocyclic and endocyclic nitrogen; regioselectivity is pH-dependent. dntb.gov.ua |
| 4-amino | Aniline-like | High nucleophilicity of the amino group; strong activation of the benzene ring for electrophilic substitution at positions 5 and 7. |
| 6-amino | Aniline-like | Nucleophilic amino group; activation of the benzene ring for electrophilic substitution, primarily at positions 5 and 7. |
Stereochemical Considerations in Derivatives and Intermediates
The introduction of chiral centers in the derivatives of this compound can lead to stereoisomers with distinct chemical and biological properties. Stereochemistry becomes a crucial factor when the benzothiazole scaffold is functionalized with substituents that create chirality, or when it participates in stereoselective reactions.
While the parent molecule, this compound, is achiral, derivatization of the amino group or substitution on the benzene ring can introduce stereogenic centers. For instance, reactions of the 4-amino group with chiral acids to form amides, or with aldehydes to form Schiff bases that are subsequently reduced, can result in chiral products. The synthesis of such derivatives may require stereoselective methods to obtain a single enantiomer or diastereomer.
The stereochemical outcome of reactions involving the benzothiazole nucleus can be influenced by the existing substituents. The planar nature of the benzothiazole ring system can provide a platform for diastereoselective reactions, where the approach of a reagent is directed by the steric bulk of the substituents.
In the broader context of benzothiazole chemistry, stereoselective synthesis has been employed to create biologically active molecules with specific three-dimensional arrangements. Although specific examples involving this compound are not prevalent in the literature, the principles of asymmetric synthesis are applicable to its derivatives.
Conformational Analysis of this compound and its Synthesized Analogues
The conformational preferences of this compound and its derivatives are determined by the rotational barriers around single bonds and the steric and electronic interactions between different parts of the molecule. Conformational analysis provides insight into the three-dimensional shape of these molecules, which is essential for understanding their reactivity and interactions with other molecules.
For derivatives of 2-aminobenzothiazole (B30445) where a substituent is attached to the exocyclic nitrogen, the rotation around the C2-N(amino) bond can be restricted due to the partial double bond character arising from resonance. This can lead to the existence of different conformers. Computational studies on related benzothiazole derivatives have been used to identify stable conformers by varying dihedral angles and calculating the corresponding energies. mdpi.com
In the case of this compound, the primary conformational flexibility would arise from the rotation of the amino group at the 4-position. However, due to the potential for intramolecular hydrogen bonding between the amino group and the nitrogen or sulfur atoms of the thiazole ring, certain conformations may be favored.
X-ray crystallography studies of related chlorinated benzothiazole derivatives have provided valuable data on their solid-state conformations. For instance, the crystal structure of N-(benzothiazol-2-yl)-3-chlorobenzamide reveals a dihedral angle of 6.417(4)° between the 3-chlorophenyl moiety and the benzothiazole-2-yl moiety, indicating a nearly planar conformation. journalirjpac.comresearchgate.net Such studies on this compound and its derivatives would be invaluable in determining their preferred spatial arrangements.
Table 3: Key Torsional Angles and Conformational Features in Benzothiazole Derivatives
| Derivative Type | Key Torsional Angle | Observed/Predicted Conformational Features | Reference |
| N-Aryl-2-aminobenzothiazoles | Dihedral angle between benzothiazole and aryl ring | Can vary from nearly planar to significantly twisted, affecting conjugation and electronic properties. | mdpi.com |
| N-Acyl-2-aminobenzothiazoles | Dihedral angle between benzothiazole and acyl group | Often nearly planar due to resonance stabilization. | journalirjpac.comresearchgate.net |
| 4-Aminobenzothiazole Analogues | Rotation around the C4-N(amino) bond | Likely to have a preferred orientation to minimize steric hindrance and potentially form intramolecular hydrogen bonds. | Inferred |
Advanced Theoretical and Computational Investigations of 2 Chlorobenzo D Thiazol 4 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of chemical compounds. researchgate.netkau.edu.sa For 2-Chlorobenzo[d]thiazol-4-amine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets like 6-311G**, are employed to predict its three-dimensional structure and electronic characteristics. kau.edu.sa
Optimization of Molecular Conformations and Bond Parameters
Theoretical calculations are crucial for determining the most stable conformation of a molecule. In the case of benzothiazole (B30560) derivatives, DFT methods have been successfully used to optimize molecular geometries. mdpi.com These calculations provide detailed information on bond lengths and bond angles. mdpi.com For similar benzothiazole structures, it has been noted that bond lengths calculated by the Hartree-Fock (HF) method are slightly shorter than those obtained by DFT methods. mdpi.com The optimization process ensures that the calculated structure corresponds to a local minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. mdpi.comresearchgate.net
Table 1: Representative Theoretical Bond Parameters for a Benzothiazole Derivative (2-(4-methoxyphenyl)benzo[d]thiazole)
| Bond | Bond Length (Å) - B3LYP/6-311G(d,p) |
| C-S | 1.76 |
| C=N | 1.38 |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N (amino) | 1.38 |
Note: This table is illustrative and based on a related compound. Actual values for this compound would require specific calculations.
Analysis of Vibrational Frequencies and Spectroscopic Signatures (Theoretical Predictions Only)
Theoretical vibrational analysis is a key component of computational studies, providing insights into the infrared (IR) and Raman spectra of a molecule. DFT calculations are known to systematically overestimate vibrational wavenumbers, a discrepancy that can be corrected using scaling factors or by explicitly computing anharmonic corrections. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the optimized geometry represents a true energy minimum. mdpi.comresearchgate.net
For related molecules, specific vibrational modes have been assigned based on theoretical calculations. For instance, N-H stretching vibrations are typically found in the 3300–3500 cm⁻¹ range. nih.gov C-N stretching vibrations are more challenging to assign due to potential mixing with other modes but generally appear between 1266 and 1386 cm⁻¹. nih.gov Aromatic C-C stretching vibrations are usually observed in the 1400–1600 cm⁻¹ region. nih.gov
Table 2: Predicted Vibrational Frequencies for a Benzothiazole Derivative
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3450 |
| C-H Stretch (aromatic) | ~3076 |
| C=N Stretch | ~1625 |
| C-C Stretch (ring) | ~1440 |
| C-N Stretch | ~1420-1450 |
Note: This table is illustrative and based on data for related compounds. Specific frequencies for this compound would require dedicated theoretical calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com
HOMO-LUMO Energy Gaps and Reactivity Prediction
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and thus more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a larger energy gap indicates higher stability and lower reactivity. rsc.org The HOMO-LUMO gap is instrumental in understanding the electronic and optical properties of a molecule. researchgate.net
For benzothiazole derivatives, the HOMO is often distributed over the benzothiazole ring and the amino group, while the LUMO is typically located on the benzothiazole moiety. mgesjournals.comresearchgate.net This distribution influences the charge transfer characteristics within the molecule.
Table 3: Illustrative HOMO-LUMO Data for a Benzothiazole System
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 5.0 |
Note: These values are approximate and based on general data for benzothiazole derivatives. Precise values for this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting how it will interact with other molecules. libretexts.orgnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov
For molecules containing amine groups, the nitrogen atom is often a site of negative potential, indicating its nucleophilic character. physchemres.org In benzothiazole derivatives, the regions around the nitrogen and sulfur atoms of the thiazole (B1198619) ring are also typically electron-rich. researchgate.net The MEP map of this compound would likely show negative potential around the amino group and the thiazole nitrogen, making these sites susceptible to interactions with electrophiles.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These descriptors are derived from the electronic structure of the molecule and are used to predict its chemical behavior. rsc.orgphyschemres.org Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -E_HOMO).
Electron Affinity (EA): The energy released when a molecule accepts an electron. It is related to the LUMO energy (EA ≈ -E_LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).
These descriptors are valuable in understanding the reactivity of molecules in various chemical and biological processes. rsc.orgphyschemres.org For instance, a higher chemical hardness indicates lower reactivity. rsc.org
Table 4: Calculated Quantum Chemical Descriptors for a Hypothetical Molecule
| Descriptor | Value (eV) |
| Ionization Potential (IP) | 6.0 |
| Electron Affinity (EA) | 2.0 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.0 |
| Electrophilicity Index (ω) | 4.0 |
Note: This table provides an illustrative example. The actual values for this compound would need to be determined through specific quantum chemical calculations.
Non-Linear Optical (NLO) Properties and Potential as Advanced Materials
Theoretical investigations, particularly using Density Functional Theory (DFT), have become instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules. researchgate.netnih.gov These properties are crucial for the development of advanced materials used in technologies like optical data storage, signal processing, and frequency conversion. researchgate.net For benzothiazole derivatives, the NLO response is largely governed by intramolecular charge transfer (ICT) from an electron-donating group (EDG) to an electron-accepting group (EAG) through a π-conjugated system.
In the case of this compound, the amino group (-NH₂) at the 4-position acts as an electron donor, while the chloro group (-Cl) at the 2-position has an electron-withdrawing nature. This arrangement across the benzothiazole scaffold could facilitate ICT, a key requirement for second-order NLO activity.
Computational studies on similar molecules, such as 2,4-di-aryl-1,5-benzothiazepines, have utilized DFT at the B3LYP/6-311G** level of theory to analyze their electronic structure and predict NLO properties. researchgate.net Such calculations determine key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response. For instance, studies on thiazolopyrimidoquinoline derivatives have shown a correlation between the molecular structure, dipole moment, and NLO properties, investigated through both Z-scan techniques and DFT calculations. nih.gov
Although specific calculated values for this compound are not available, the general principles suggest it could possess NLO properties. The efficiency of these properties would be dependent on the extent of charge transfer, which is influenced by the electronic nature of the substituents and the conjugation within the benzothiazole ring system.
Table 1: Key Parameters in NLO Computational Studies
| Parameter | Symbol | Significance |
| Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. A large change in dipole moment upon excitation is often linked to high NLO activity. |
| Polarizability | α | Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A tensor quantity that measures the second-order NLO response of a molecule. Higher values indicate a stronger NLO effect. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions at the atomic level. These simulations can provide insights into how molecules like this compound might behave in a condensed phase, including the formation of larger assemblies and the specific interactions that govern their structure.
Supramolecular Assembly Formation
The structure of this compound, featuring hydrogen bond donors (the amino group) and acceptors (the nitrogen atom in the thiazole ring), as well as a π-system, suggests a high propensity for forming ordered, non-covalently bonded structures known as supramolecular assemblies. Studies on related compounds, such as 2-aminobenzothiazole (B30445) co-crystallized with 4-fluorobenzoic acid, have demonstrated the formation of such assemblies stabilized by a network of hydrogen bonds. eurjchem.com
Hydrogen Bonding Network Analysis
Hydrogen bonds are a dominant force in the structural chemistry of molecules containing amino groups and heterocyclic nitrogen atoms. In the context of this compound, the primary amine group (-NH₂) can act as a hydrogen bond donor, while the thiazole nitrogen atom can act as an acceptor.
Crystal structure analyses of similar compounds provide valuable data on hydrogen bonding motifs. For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886) reveals prominent N—H⋯O hydrogen bonds that lead to the formation of a centrosymmetric 12-membered synthon. researchgate.net In the case of this compound, it is highly probable that intermolecular N-H···N hydrogen bonds would form between the amino group of one molecule and the thiazole nitrogen of another, leading to the formation of dimers or extended chains.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Acceptor Groups | Potential Motif |
| Hydrogen Bonding | N-H (amino group) as donor, N (thiazole ring) as acceptor | Formation of dimers or chains (e.g., R²₂(8) graph set) |
| π-π Stacking | Benzothiazole rings | Parallel or offset stacking arrangements contributing to crystal stability |
| Halogen Bonding | C-Cl as a potential halogen bond donor | Interactions with nucleophilic regions of neighboring molecules |
Mechanistic Insights into Molecular Interactions of 2 Chlorobenzo D Thiazol 4 Amine Derivatives
Investigation of Molecular Target Interactions (In Vitro Studies)
In vitro studies are fundamental in elucidating the direct interactions between a compound and its molecular target, free from the complexities of a whole-organism system. These assays allow for precise measurement of binding affinities, enzyme inhibition kinetics, and selectivity.
Derivatives based on the aminothiazole and benzothiazole (B30560) core have demonstrated inhibitory activity against a range of enzymes through various mechanisms.
Cholinesterases and Carbonic Anhydrases: A study on 2-amino thiazole (B1198619) derivatives revealed potent inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE. nih.gov The inhibition constants (Ki) for these interactions are indicative of strong binding to the enzyme active sites. nih.gov
Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive inhibitors of the protein kinase CK2. nih.gov These compounds were shown to bind to an allosteric site, a location distinct from the enzyme's ATP-binding pocket. nih.gov This allosteric modulation stabilizes an inactive conformation of the kinase, providing a mechanism of inhibition that can offer greater selectivity compared to traditional ATP-competitive inhibitors. nih.govnih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain thiazole derivatives have been investigated as dual inhibitors of COX and LOX enzymes, which are key to the inflammatory pathway. frontiersin.org In vitro assays confirmed that specific derivatives could potently inhibit COX-1, COX-2, and 5-LOX, suggesting a mechanism tied to the arachidonic acid cascade. frontiersin.org
Human Epidermal Growth Factor Receptor (HER): Benzo[d]thiazol-2-amine derivatives have been evaluated as potential anticancer agents targeting the HER enzyme. nih.govresearchgate.net Their inhibitory potential is linked to their ability to bind effectively within the enzyme's active site, disrupting its signaling function. nih.gov
Table 1: Enzyme Inhibition by Benzothiazole and Thiazole Derivatives
| Compound Class | Enzyme Target | Inhibition Data (Ki/IC₅₀) | Mechanism |
|---|---|---|---|
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Ki: 0.008 µM | Active Site Inhibition |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 µM | Active Site Inhibition |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 µM | Active Site Inhibition |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 µM | Active Site Inhibition |
| Aryl 2-aminothiazole (B372263) (Compound 7) | Protein Kinase CK2α | IC₅₀: 3.4 µM | Allosteric Inhibition |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (Compound 27) | Protein Kinase CK2α | IC₅₀: 0.6 µM | Allosteric Inhibition |
The effectiveness of a drug is not only determined by its affinity for the intended target but also by its selectivity, or its ability to avoid binding to off-target proteins, which can cause side effects.
Allosteric Modulation of Protein Kinase CK2: The development of allosteric inhibitors for protein kinase CK2 provides a clear example of achieving selectivity. nih.gov Because allosteric sites are generally less conserved across the human kinome than the highly conserved ATP-binding pocket, inhibitors targeting these sites tend to exhibit greater selectivity. nih.gov The lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (compound 27), was screened against a panel of kinases and found to inhibit only four other kinases by more than 50% at a concentration significantly higher than its IC₅₀ against CK2α. nih.gov This demonstrates a favorable selectivity profile. nih.gov
Thermodynamic Binding Analysis: Isothermal titration calorimetry (ITC) has been used to dissect the thermodynamic forces driving protein binding. A comparison between an initial hit compound and the optimized compound 27 revealed that the significant increase in binding affinity was driven entirely by favorable changes in entropy (TΔS), which is associated with enhanced hydrophobic interactions. nih.gov The replacement of a polar pyridin-2-yl group with a more hydrophobic naphthalenyl group turned an unfavorable entropic contribution into a positive one, highlighting the molecular forces at play. nih.gov
Table 2: Selectivity and Thermodynamic Profile of a CK2 Allosteric Inhibitor
| Compound | Binding Affinity (Kd) | Binding Enthalpy (ΔH) | Entropic Contribution (TΔS) | Selectivity (Gini Coefficient) | Notable Off-Targets (>50% Inhibition) |
|---|---|---|---|---|---|
| Compound 9 | 14.4 µM | -13.3 kcal/mol | -6.6 kcal/mol | Not Reported | GSK3β, CK1γ1, ACVR1, Clk4 |
| Compound 27 | Not Reported (IC₅₀ = 0.6 µM) | Not Reported | Positive Contribution | 0.78 | ErbB2, Aurora-B, Pim-1, PI3K |
Theoretical Basis of Structure-Activity Relationships (SAR) in a Mechanistic Context
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. When combined with computational methods, SAR provides a theoretical framework for understanding molecular interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in visualizing and understanding binding modes at the atomic level.
Docking in Enzyme Active Sites: Docking studies have been widely used to rationalize the activity of benzothiazole derivatives. For example, derivatives have been docked into the active sites of the HER enzyme nih.govresearchgate.net, PI3Kγ nih.gov, carbonic anhydrases, and cholinesterases nih.gov. These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand within the binding pocket. nih.gov In the case of HER enzyme inhibitors, docking scores for potent compounds were significantly high (e.g., -10.4 kcal/mol), indicating strong binding affinity. nih.govresearchgate.net
Identifying Key Residues: Docking of 2-aminobenzothiazole (B30445) derivatives into the ATP binding domain of the PI3Kγ enzyme identified potential nucleophilic substitution interactions. nih.gov Similarly, docking of thiazole derivatives into COX and 5-LOX enzymes helped confirm that the synthesized compounds effectively bind to the amino acid residues of the target site, supporting the in vitro results. frontiersin.org For a series of 2-[(5-chlorobenzo[d]thiazol-2-yl)thio] acetamides, docking studies predicted the binding pose within the catalytic site of the SENP2 protein, highlighting specific residue interactions. mdpi.com
Table 3: Summary of Molecular Docking Studies on Thiazole Derivatives
| Compound Class | Enzyme Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Benzo[d]thiazol-2-amine derivatives | HER Enzyme | Not Specified | -9.8 to -10.4 | Not Specified |
| 2-aminobenzothiazole derivatives | PI3Kγ | 7JWE | Not Specified | Not Specified |
| 2-amino-4-(naphthyl)thiazole derivative | hCA I | Not Specified | -6.75 | Not Specified |
| 2-amino-4-(naphthyl)thiazole derivative | AChE | Not Specified | -7.86 | Not Specified |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | 5KIR | Not Specified | Arg513, Tyr385, Ser530 |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio] derivative (4l) | SENP2 | 3ZO5 | Not Specified | His533, Trp466, Gln550 |
The type and position of substituents on the benzothiazole ring system profoundly influence binding interactions and, consequently, biological activity.
Hydrophobicity and Electron-Withdrawing/Donating Effects: SAR studies consistently show that modulating the electronic and steric properties of substituents is key to optimizing activity. For antitubercular 2-aminothiazoles, the N-2 position allows for significant flexibility, where the introduction of substituted benzoyl groups dramatically improved potency. nih.govnih.gov For antifungal benzothiazoles, the presence of electron-withdrawing groups, such as a nitro or chloro group, at position 5 of the heterocyclic nucleus was found to increase potency against C. albicans. esisresearch.org
Amide Linkage and Core Structure: The integrity of the core scaffold and linker moieties is often critical. For a series of antitubercular aminothiazoles, the central thiazole ring and a 2-pyridyl moiety at the C-4 position were intolerant to modification, indicating their essential role in binding. nih.govnih.gov In contrast, inversion of an amide linkage in the N-2 side chain resulted in a significant loss of activity, highlighting the importance of the specific bond orientation for target interaction. nih.gov
Target-Specific Substitutions: The optimal substitution pattern is highly dependent on the target protein. In the development of allosteric CK2 inhibitors, replacing a polar pyridinyl group with a larger, hydrophobic naphthalene (B1677914) moiety was crucial for enhancing binding affinity through improved hydrophobic interactions. nih.gov For MAO-B inhibitors based on a benzoxazole (B165842) (a related heterocycle) scaffold, specific substitutions led to highly potent compounds with IC₅₀ values in the low nanomolar range. researchgate.net This underscores the need for tailored modifications to achieve potent and selective interactions with a given biological target.
Emerging Applications of 2 Chlorobenzo D Thiazol 4 Amine and Its Analogues in Chemical Science and Technology
Applications in Materials Science
The inherent electronic properties and rigid structure of the benzothiazole (B30560) core make it an attractive building block for novel materials. By modifying the substituents on the benzothiazole ring, researchers can fine-tune the material's properties for specific applications in electronics and optics.
The structure of aminobenzothiazoles is highly conducive to chemical modification, allowing for the creation of functional molecules with tailored properties. The 2-(2′-aminophenyl)benzothiazole (2-NH2-pbt) framework, an analogue of the title compound, serves as a prime example of this tunability. mdpi.comnih.gov Introducing electron-donating or electron-withdrawing groups at the amino position provides direct access to molecules with adjustable photophysical characteristics. mdpi.comnih.gov This control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is critical for designing molecules with specific light absorption and emission profiles. mdpi.com
This strategic functionalization can influence complex photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.comnih.gov The dual reactivity offered by chloro and amino substituents on the benzothiazole ring provides multiple sites for chemical reactions, enabling the construction of more complex heterocyclic systems with unique and predictable properties. This foundational principle allows chemists to engineer molecules for a wide array of applications, from sensors to light-emitting devices. mdpi.comnih.gov
Analogues of 2-Chlorobenzo[d]thiazol-4-amine are increasingly being explored for their use in organic electronics and as advanced optical materials. acs.org Benzothiazole derivatives have been successfully synthesized to create luminescent materials that exhibit bright violet light and high quantum yields, reaching up to 85% in solution, along with strong fluorescence in the solid state. acs.orgnih.gov This makes them promising candidates for various functional materials. acs.orgnih.gov
In the field of organic light-emitting diodes (OLEDs), benzothiazole derivatives have been used to create white light-emitting materials. By doping a polymethyl methacrylate (B99206) (PMMA) film with three different benzothiazole analogues—BPO, BHPO1, and BHPO2—researchers produced violet-blue, green, and orange light, respectively. rsc.org The combination of these emissions covers the visible spectrum and can be tuned to generate pure white light. rsc.org
Furthermore, the nonlinear optical (NLO) properties of thiazole (B1198619) and benzothiazole derivatives have been investigated. These materials are of interest for applications in laser technology and optoelectronics. tandfonline.com The table below summarizes key optical properties of selected benzothiazole analogues.
| Compound/Material | Emission Color/Type | Maximum Absorption (λmax) | Key Finding |
| BPO in PMMA film (1 wt%) | Violet-Blue | - | Component of a three-part system for generating white light. rsc.org |
| BHPO1 in PMMA film (1 wt%) | Green | - | Exhibits strong Excited-State Intramolecular Proton Transfer (ESIPT) emission in an aggregated state. rsc.org |
| BHPO2 in PMMA film (1 wt%) | Orange | - | Also shows strong ESIPT emission, contributing to the white light mixture. rsc.org |
| (24Z)-N-(4-((4-nitrophenylimino)methyl)benzylidene)-4-nitrobenzenamine (Analogue 3) | NLO Material | 347 nm (in Chloroform) | Calculated third-order NLO polarizability of 46.67 × 10^4 a.u., indicating significant NLO response. tandfonline.com |
| N'1,N'4-bis(5-nitrothiazol-2-yl)terephthalaldehyde diimine (Analogue 5) | NLO Material | 357 nm (in Chloroform) | Calculated third-order NLO polarizability of 22.34 × 10^4 a.u. tandfonline.com |
| N'1,N'4-bis(6-nitrobenzo[d]thiazol-2-yl)terephthalaldehyde diimine (Analogue 7) | NLO Material | 335 nm (in Chloroform) | Possesses the highest calculated third-order NLO polarizability of the series at 124.15 × 10^4 a.u. tandfonline.com |
Chemical Probes for Investigating Biological Systems
The unique fluorescent properties of the benzothiazole scaffold make it an excellent platform for designing chemical probes to detect and image specific analytes within complex biological environments. nih.gov These probes are engineered to exhibit a change in their fluorescence (e.g., "turn-on" or ratiometric shift) upon binding to a target molecule, enabling highly sensitive and selective detection. acs.orgresearchgate.net
Derivatives of benzothiazole have been developed into fluorescent chemosensors for a variety of biologically significant targets. researchgate.netresearchgate.net For example, the probe BT-AC was designed for the selective sensing of cysteine, achieving a remarkable 4725-fold fluorescence enhancement and a low detection limit of 32.6 nM. researchgate.net This probe was successfully used for imaging cysteine in live cells and zebrafish. researchgate.net Another innovative probe, BFTF , was developed for the in-vivo imaging of superoxide (B77818) anion (O2•-), a key reactive oxygen species. nih.gov This probe features near-infrared emission, allowing for deep tissue penetration, and was used to visualize O2•- overproduction in living mice with drug-induced liver injury. nih.gov
The versatility of the benzothiazole core has led to the creation of probes for various ions and molecules, as detailed in the table below.
| Probe Name | Target Analyte(s) | Detection Limit | Key Feature |
| BT-AC | Cysteine (Cys) | 32.6 nM | Achieves a 4725-fold fluorescence enhancement with a large Stokes shift (135 nm). researchgate.net |
| BS1 | Peroxynitrite (ONOO-) | 12.8 nM | Provides a rapid "turn-on" fluorescence signal and was used to image ONOO- in HepG2 cells. researchgate.net |
| BFTF | Superoxide Anion (O2•-) | - | Features near-infrared emission (685 nm) for deep-tissue intravital imaging. nih.gov |
| SU-1 | Cyanide (CN-) | - | Applied to detect trace cyanide in environmental water and for imaging in neuronal cell lines. spectroscopyonline.com |
| Compound 1 (Biphenyl-based benzothiazole) | Zn2+, Cu2+, Ni2+ | - | Acts as a ratiometric and fluorescent turn-on sensor for Zn2+ and a colorimetric sensor for all three ions. acs.org |
Role in Agrochemical Research and Development (excluding human/animal direct application)
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, including applications in agriculture as potential agents for crop protection. pcbiochemres.comnih.gov Research has focused on synthesizing and evaluating these compounds for their ability to control harmful insects and other pests.
Derivatives of chlorobenzothiazole have shown significant insecticidal properties against various agricultural pests. In one study, a series of chlorobenzothiazole and nitrobenzothiazole derivatives were tested against the 4th instar larvae of the cotton leafworm, Spodoptera littoralis. researchgate.net The results identified several compounds with potent activity, which was measured by their lethal concentration (LC50).
Among the tested compounds, a specific derivative demonstrated the highest toxicity, indicating its potential as a lead structure for new insecticides. researchgate.net Other studies have explored β-naphthol derivatives that incorporate a 6-substituted-benzo[d]thiazol-2-amine moiety, finding them to have favorable insecticidal activities against pests like Spodoptera litura and Achaea janata. nih.gov Additionally, certain benzothiazole-piperidine derivatives have been noted for their larvicidal and adulticidal effects on the Aedes aegypti mosquito, a vector for numerous diseases. researchgate.net
The table below presents the insecticidal activity of selected chlorobenzothiazole derivatives against S. littoralis larvae.
| Compound | Target Pest | LC50 (ppm) |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 1) | Spodoptera littoralis | 191.10 |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Compound 2) | Spodoptera littoralis | 54.46 |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Compound 3) | Spodoptera littoralis | 37.09 |
| Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2,6-diethoxy-4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Compound 4) | Spodoptera littoralis | 34.02 |
While direct repellent activity is a subject of ongoing research, related properties such as antifeedant activity have been documented for benzothiazole analogues. Antifeedant compounds deter pests from feeding, which can effectively protect crops from damage.
A study evaluating chlorobenzothiazole derivatives against Spodoptera littoralis larvae also assessed their antifeedant effects. researchgate.net The findings indicated that the compounds exhibited varying degrees of antifeedant activity, with some showing higher efficacy than others. researchgate.net Specifically, compounds that were highly toxic in insecticidal assays also displayed strong antifeedant properties. researchgate.net This suggests a potential mechanism where the compounds interact with insect biological pathways that disrupt feeding behavior. researchgate.net Similarly, β-naphthol derivatives containing benzothiazolylamino groups have been noted for their antifeedant activity against Spodoptera litura. nih.gov
Future Research Directions and Unexplored Avenues for 2 Chlorobenzo D Thiazol 4 Amine Chemistry
Development of Chemo- and Regioselective Synthetic Pathways
A primary focus for future research will be the development of highly efficient and selective synthetic methods to modify the 2-chlorobenzo[d]thiazol-4-amine core. The presence of multiple reactive sites—the chloro group at the 2-position, the amino group at the 4-position, and the aromatic ring itself—necessitates precise control over reaction conditions to achieve desired products.
Future work should target the selective functionalization of the amino group and the chloro substituent. For instance, developing protocols for selective N-acylation, N-alkylation, or N-arylation of the 4-amino group while leaving the 2-chloro group intact is a significant challenge. Conversely, methods for nucleophilic substitution at the 2-position without affecting the 4-amino group are equally important.
The exploration of transition-metal-catalyzed cross-coupling reactions at the 2-position (C-Cl bond) and potentially at other positions on the benzene (B151609) ring through C-H activation will be a key area. Catalytic systems that can differentiate between these sites will enable the construction of complex molecular architectures with high precision. Environmentally benign and atom-economical synthetic methods, such as multicomponent reactions (MCRs), are also promising avenues for creating diverse libraries of benzothiazole (B30560) derivatives. researchgate.net The use of MCRs can lead to the rapid assembly of complex heterocyclic systems from simple starting materials in a single step, offering a sustainable approach to synthesis. researchgate.net
Exploration of Novel Reactivity Patterns and Transformation Cascades
Beyond simple functionalization, future research should delve into uncovering novel reactivity patterns of this compound. This includes investigating its behavior under various reaction conditions to trigger transformation cascades, leading to the formation of unique heterocyclic systems.
For example, intramolecular cyclization reactions involving the 4-amino group and a substituent introduced at the 2-position could lead to the synthesis of novel fused polycyclic aromatic systems. The reactivity of the thiazole (B1198619) ring itself, such as ring-opening and rearrangement reactions, remains a largely unexplored area that could yield surprising and valuable chemical transformations.
Investigating the compound's potential as a synthon in domino reactions, where a single event initiates a cascade of subsequent transformations, could lead to the efficient synthesis of complex molecules with high bond-forming efficiency. The development of such cascades would be a significant advance in synthetic methodology.
Integration of Advanced Computational Chemistry for Rational Design
The integration of computational chemistry will be indispensable for guiding future synthetic efforts and for predicting the properties of novel this compound derivatives. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Molecular docking studies have already been employed to evaluate the binding affinity of benzothiazole derivatives with biological targets like the Human Epidermal growth factor receptor (HER) enzyme. nih.gov Future research can expand on this by using computational tools to rationally design new derivatives with enhanced biological activity. For example, in silico screening of virtual libraries of this compound analogs can identify promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Computational predictions of key drug-like properties, such as permeability, protein binding, and metabolic stability, can help to address liabilities early in the development process. nih.gov For instance, while some benzothiazole series have shown good bactericidal activity, they have suffered from poor metabolic stability. nih.gov Computational models can be used to predict metabolic hotspots and guide the design of more stable analogs.
Table 1: Example of Computational Data for Benzothiazole Derivatives
| Compound | Target | Docking Score (kcal/mol) | Key Interactions |
| Derivative A | HER Enzyme | -10.4 | Hydrogen bonding, hydrophobic interactions |
| Derivative B | HER Enzyme | -9.9 | Hydrogen bonding, hydrophobic interactions |
| Derivative C | DNA | - | Groove binding |
Note: This table is illustrative and based on reported data for similar benzothiazole derivatives. nih.gov The docking scores represent the binding affinity, with more negative values indicating stronger binding.
Discovery of New Applications Beyond Established Domains
While benzothiazoles are well-known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents, future research should aim to uncover new applications in other domains. The unique photophysical and electronic properties of the benzothiazole core suggest potential uses in materials science.
For instance, derivatives of this compound could be explored as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or as components in organic solar cells. The ability to tune the electronic properties through substitution on the benzothiazole ring makes this an attractive area for investigation.
Furthermore, the application of these compounds in agriculture as herbicides, fungicides, or insecticides is another avenue worth exploring. The structural similarities to other biologically active heterocycles suggest that novel derivatives could exhibit potent and selective activity against agricultural pests. The versatility of the 2-aminobenzothiazole (B30445) scaffold in synthesizing diverse heterocyclic structures opens up possibilities for creating functional materials with unique properties. researchgate.net
Table 2: Potential Future Applications of this compound Derivatives
| Application Domain | Potential Use | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable photophysical properties |
| Fluorescent Probes | High quantum yield and sensitivity | |
| Organic Photovoltaics | Electron-accepting/donating capabilities | |
| Agrochemicals | Herbicides/Fungicides | Structural analogy to known agrochemicals |
| Catalysis | Ligands for Metal Catalysts | Presence of coordinating nitrogen and sulfur atoms |
Q & A
Q. What are the established synthetic routes for 2-Chlorobenzo[d]thiazol-4-amine and its derivatives?
Synthesis typically involves multi-step protocols starting from substituted anilines or thiourea derivatives. For example:
- Route 1 : Starting with 4-chloro-o-phenylenediamine, cyclization and halogenation steps yield 5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine (a structurally related compound) over 8 steps, as outlined in Figure 5 of . Key steps include nitration, reduction, and thiadiazole ring formation .
- Route 2 : Bromine-mediated cyclization of thiourea and acetophenone derivatives generates thiazole cores (e.g., Scheme 15 in ). For instance, reacting thiourea with p-acetophenone in ethanol under bromine yields 4-(4-chlorophenyl)thiazol-2-amine derivatives .
- Optimization : Reflux in ethanol and dropwise bromine addition are critical for controlling exothermic reactions and minimizing side products.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and NH₂ groups (broad signals at ~δ 5–6 ppm). ^13C NMR confirms carbon environments (e.g., C-Cl at ~125 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Purity Assessment : LCMS with gradients (e.g., 4%→100% acetonitrile) ensures >95% purity. Retention times and diode array detection validate compound integrity .
Q. What biological activities are reported for thiazol-4-amine derivatives?
Derivatives exhibit antimicrobial and antifungal properties. Evaluation methods include:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus, E. coli, and C. albicans using agar dilution or broth microdilution.
- Controls : Reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) ensure assay validity.
- Example : N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives showed moderate activity (MIC 16–64 µg/mL) against Gram-positive bacteria .
Advanced Research Questions
Q. How can computational chemistry optimize the design of this compound derivatives?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties:
- Geometry Optimization : B3LYP/6-31G* level calculations determine bond lengths and angles, identifying reactive sites (e.g., C-Cl bond polarization) .
- Thermochemical Accuracy : Incorporating exact-exchange terms reduces errors in atomization energies (average deviation: 2.4 kcal/mol) .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions to guide derivatization (e.g., substituting Cl with electron-withdrawing groups) .
Q. How can researchers resolve contradictions in spectral data during synthesis?
Contradictions may arise from tautomerism or impurities. Strategies include:
Q. What strategies improve yields in multi-step syntheses of thiazol-4-amine derivatives?
Key optimizations:
- Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings (e.g., 58% yield for 6-(benzo[d][1,3]dioxol-5-yl)quinazolin-4-amine) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Workup Protocols : Acidic (10% KHSO₄) or basic (NaHCO₃) washes remove unreacted reagents .
Data Highlights
-
Suzuki Coupling Example ():
Reagent Conditions Yield Benzo[d][1,3]dioxol-5-ylboronic acid DMF, 150°C (microwave), 1 h 58% -
Biological Activity ():
Strain MIC Range (µg/mL) S. aureus 16–64 C. albicans 32–128
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
